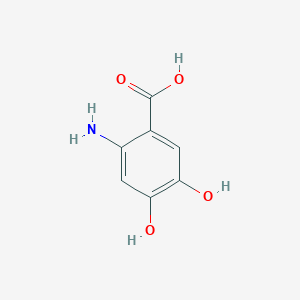

2-Amino-4,5-dihydroxybenzoic acid

Übersicht

Beschreibung

2-Amino-4,5-dihydroxybenzoic acid is a type of dihydroxybenzoic acid (DHBA), which is a phenolic acid . It is one of the six main compounds having the same molecular formula C7H6O4 . As a resorcylic acid, it is one of the three isomeric crystalline acids that are both carboxyl derivatives of resorcinol and dihydroxy derivatives of benzoic acid .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in several papers . For instance, one study synthesized a compound via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% .Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been analyzed in several studies . For example, one study identified a V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase through which the substrate travels in the enzyme .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, one study found that 2,5-Dihydroxybenzoic acid produces [M+Na]+ ion and may show a weaker [M+K]+ ion .Wissenschaftliche Forschungsanwendungen

1. Glycan Analysis and Labeling

2-Amino-4,5-dihydroxybenzoic acid (2-aminobenzoic acid) has notable applications in glycan analysis. It is used as a labeling reagent for N-glycans, enhancing mass spectrometric sensitivity for glycan identification. This aids in glycan quantification using fluorescence-chromatography. A significant improvement in glycan anionic signals has been observed when compared to traditional matrices, simplifying glycan profiles in biotherapeutic monoclonal antibody analysis (Hronowski et al., 2020).

2. Synthesis of Unnatural Amino Acids

The compound plays a role in the synthesis of unnatural amino acids, which are useful in various biochemical applications. It reacts with α,β-acetylenic γ-hydroxy nitriles to produce new classes of unnatural amino acids in a zwitterionic form. These are of interest due to their unique structural and functional properties (Trofimov et al., 2009).

3. Wastewater Treatment

This compound derivatives, such as dihydroxybenzoic acid, are used in wastewater treatment. Specifically, their electrochemical oxidation at specific electrodes leads to the conversion of pollutants, demonstrating its utility in environmental applications (de Lima Leite et al., 2003).

4. Oxidative Stress Assessment

In medical research, derivatives of this compound are used to assess reactive oxygen species formation. These studies are crucial for understanding oxidative stress in various biological contexts, such as ozone exposure and its impact on biological systems (Kumarathasan et al., 2001).

5. Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of heterocyclic compounds, particularly through oxidative coupling with alkynes. This synthesis process is crucial in creating compounds that exhibit fluorescence and are useful in various applications, including materials science (Shimizu et al., 2009).

Wirkmechanismus

Target of Action

2-Amino-4,5-dihydroxybenzoic acid (2,4-DHBA) is a derivative of hydroxybenzoic acid (HBA), which is known to have a wide range of biological activities It’s known that hbas have a significant impact on various biological processes, including metabolism, cellular signaling, and gene expression .

Mode of Action

It’s known that hbas can influence cellular signaling pathways and gene expression . For instance, some HBAs can activate the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes . This can lead to a decrease in oxidative stress and associated problems such as endothelial dysfunction that leads to hypertension .

Biochemical Pathways

It’s known that hbas are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . They are involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that the bioavailability of hbas can be influenced by various factors, including their lipophilicity .

Result of Action

It’s known that hbas can have various health benefits, including anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

The action of 2,4-DHBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility, absorption, and overall bioavailability . Furthermore, the presence of other compounds in the environment can also affect the action of 2,4-DHBA through various interactions .

Safety and Hazards

The safety and hazards associated with 2-Amino-4,5-dihydroxybenzoic acid have been documented . For instance, one safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and it may cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

Zukünftige Richtungen

The future directions for the study and application of 2-Amino-4,5-dihydroxybenzoic acid are promising . For example, one study suggests that the results provide a promising strategy for engineering decarboxylases with direction-dependent residues inside the substrate/product traveling tunnel of the enzyme .

Eigenschaften

IUPAC Name |

2-amino-4,5-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,9-10H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLOQICXEUCEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434083 | |

| Record name | Benzoic acid, 2-amino-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114874-99-6 | |

| Record name | Benzoic acid, 2-amino-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

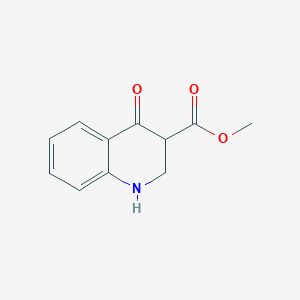

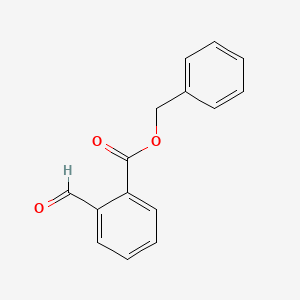

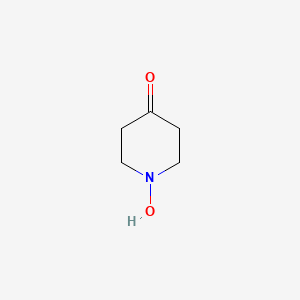

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

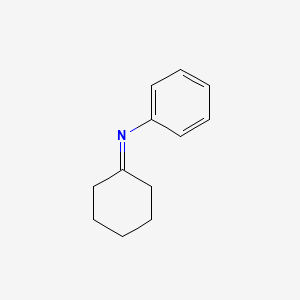

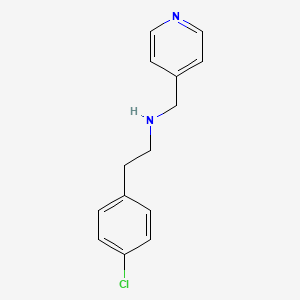

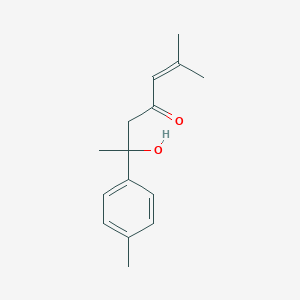

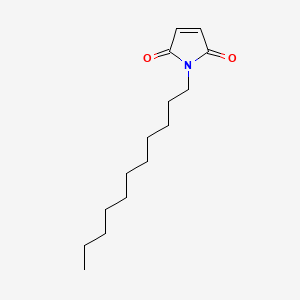

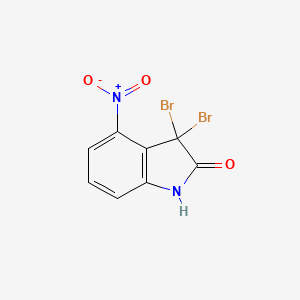

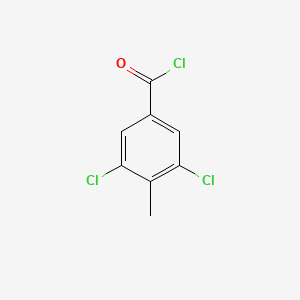

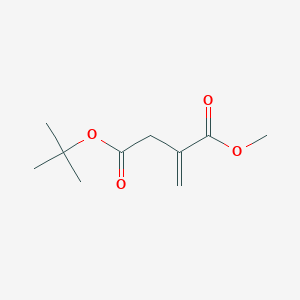

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B3045760.png)

![Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-](/img/structure/B3045765.png)

![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)

![Thiazole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B3045780.png)